N,N-Dimethyl-6-quinolinecarboxamide
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Overview
Description
N,N-Dimethyl-6-quinolinecarboxamide is a chemical compound that belongs to the quinolinecarboxamide family. This compound is characterized by the presence of a quinoline ring system substituted with a carboxamide group at the 6-position and two methyl groups attached to the nitrogen atom of the carboxamide. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-6-quinolinecarboxamide typically involves the reaction of 6-quinolinecarboxylic acid with dimethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include an organic solvent like dichloromethane and may require mild heating to complete the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-6-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
N,N-Dimethyl-6-quinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-quinolinecarboxamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
- N,N-Dimethyl-2-quinolinecarboxamide
- N,N-Dimethyl-4-quinolinecarboxamide
- N,N-Dimethyl-8-quinolinecarboxamide
Comparison: N,N-Dimethyl-6-quinolinecarboxamide is unique due to the position of the carboxamide group at the 6-position of the quinoline ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For example, N,N-Dimethyl-2-quinolinecarboxamide may exhibit different reactivity patterns and biological effects compared to the 6-position isomer.
Properties
IUPAC Name |
N,N-dimethylquinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFVWTYDZXLWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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